mGluR5 NAM SAR: 2-Methyl Derivative as a Defined Inactive Comparator Versus 2-Pyridyl Analog
In a definitive SAR study of tetrahydrooxazolo[4,5-c]pyridines as mGluR5 NAMs, compound 5c—synthesized directly from 2-methyl-4,5,6,7-tetrahydro-oxazolo[4,5-c]pyridine hydrochloride via microwave-assisted N-arylation in 89% yield—was explicitly reported to have 'eliminated activity' at human recombinant mGluR5 [1]. By contrast, the corresponding 2-(pyridin-2-yl) analog 5b exhibited an IC₅₀ of 0.11 μM (110 nM) in the same luminescence-based calcium mobilization assay in cells inducibly expressing the recombinant human receptor [1]. This provides an experimentally validated, binary on/off SAR differentiation: the 2-methyl compound serves as a structurally matched negative control, while the 2-pyridyl compound is a low-micromolar to sub-micromolar NAM.
| Evidence Dimension | mGluR5 negative allosteric modulation potency |
|---|---|
| Target Compound Data | Compound 5c (derived from target compound): activity eliminated (no measurable IC₅₀) |
| Comparator Or Baseline | Compound 5b (2-pyridin-2-yl analog): IC₅₀ = 0.11 μM (110 nM) |
| Quantified Difference | >10-fold potency loss; binary inactive vs. active classification |
| Conditions | Human recombinant mGluR5, luminescence-based calcium mobilization assay, inducible expression system (Burdi et al., J. Med. Chem. 2010) |
Why This Matters
For SAR-driven mGluR5 programs, this compound provides a procurement-ready, structurally authenticated negative control that eliminates the confounding variable of residual receptor activity, enabling unambiguous interpretation of on-target pharmacology.
- [1] Burdi DF, Hunt R, Fan L, et al. Design, Synthesis, and Structure-Activity Relationships of Novel Bicyclic Azole-amines as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5. J Med Chem. 2010;53(19):7107-7118. DOI: 10.1021/jm100736h. View Source
